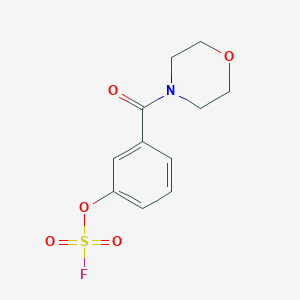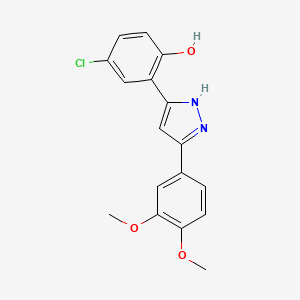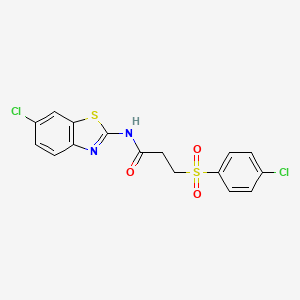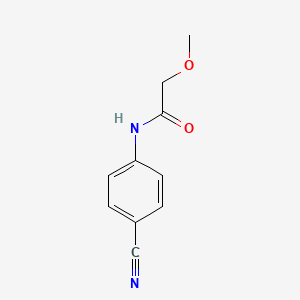
1-(3-Bromophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₁BrO. It is a brominated phenylpropanol, where a bromine atom is attached to the third position of the phenyl ring. This compound is known for its applications in organic synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)propan-1-ol can be synthesized through various methods. One common method involves the reduction of 1-(3-bromophenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous conditions and under inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve the bromination of phenylpropanol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions are optimized to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(3-bromophenyl)propan-1-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 1-(3-bromophenyl)propan-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 1-(3-Bromophenyl)propan-1-one.
Reduction: 1-(3-Bromophenyl)propan-1-amine.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)propan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing its behavior in biological and chemical systems.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)propan-1-ol: Similar structure but with the bromine atom at the fourth position.
1-(2-Bromophenyl)propan-1-ol: Bromine atom at the second position.
3-Bromo-1-propanol: Lacks the phenyl ring, only a brominated propanol.
Uniqueness: 1-(3-Bromophenyl)propan-1-ol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interactions. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-(3-bromophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRBOGHEHVPWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B2702669.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2702671.png)
![3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2702673.png)
![2-cyano-N-cyclopropyl-3-[2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2702675.png)
![2-[(4-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2702677.png)

![4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride](/img/structure/B2702681.png)

![4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2702683.png)



